Trimethyl phosphonoacetate is an organophosphorus compound with the chemical formula CHOP. It is characterized by a phosphonate group, making it a valuable reagent in organic synthesis. This compound appears as a colorless liquid and is soluble in polar solvents such as methanol and ethanol. Trimethyl phosphonoacetate is primarily utilized for its reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds.
TMPA is a potentially hazardous compound. Although specific data may be limited due to safety restrictions, precautions should be taken similar to other organic phosphates, which can be:
The synthesis of trimethyl phosphonoacetate can be achieved through various methods, with one notable approach involving the Michael Arbuzov rearrangement reaction. This method utilizes trimethyl phosphite and methyl chloroacetate as starting materials. The process includes several steps:
This method addresses challenges such as high energy consumption and low product purity found in previous synthesis methods.
Trimethyl phosphonoacetate has diverse applications in organic chemistry:
Interaction studies involving trimethyl phosphonoacetate primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its behavior in different reaction conditions, such as solvent effects and temperature variations, which can significantly influence product outcomes and selectivity .
Several compounds share structural similarities with trimethyl phosphonoacetate, including:
| Compound Name | Formula | Key Features |
|---|---|---|
| Triethyl Phosphonoacetate | CHOP | Used in similar reactions but with ethyl groups |
| Dimethyl Phosphonoacetate | CHOP | Less sterically hindered compared to trimethyl variant |
| Diethyl Phosphonoacetate | CHOP | Similar applications but with ethyl substituents |
Uniqueness of Trimethyl Phosphonoacetate:
Trimethyl phosphonoacetate stands out due to its higher steric hindrance compared to dimethyl and diethyl variants, which affects its reactivity and selectivity in organic synthesis. This property allows it to be particularly effective in specific reactions like the Horner-Wadsworth-Emmons reaction, where steric factors play a critical role.
The evolution of phosphonate reagents in olefination chemistry represents one of organic chemistry's most significant methodological advancements. This development began with Georg Wittig's groundbreaking discovery of phosphonium ylide-based olefination in 1954, which dramatically altered the landscape of carbon-carbon double bond formation. While the Wittig reaction provided a revolutionary method for olefination, certain limitations related to ylide preparation, reactivity profiles, and byproduct separation presented ongoing challenges.
In 1958, Leopold Horner introduced a significant modification to Wittig's approach by employing phosphonate-stabilized carbanions instead of phosphonium ylides. This innovation addressed several limitations of the original Wittig protocol. William S. Wadsworth and William D. Emmons further refined and expanded the scope of this reaction in 1961, establishing what would become known as the Horner-Wadsworth-Emmons (HWE) reaction.
Unlike phosphonium ylides used in the traditional Wittig reaction, phosphonate-stabilized carbanions offer enhanced nucleophilicity with reduced basicity. This modified reactivity profile significantly expands the range of compatible functional groups and reaction conditions. Additionally, the water-soluble dialkylphosphate salt byproducts generated in HWE reactions can be easily removed by aqueous extraction, representing a considerable practical advantage over the Wittig process.
The HWE reaction has evolved through several key modifications aimed at controlling stereoselectivity. In 1983, Still and Gennari developed conditions that favor Z-alkene formation using trifluoroethyl-substituted phosphonoacetates, while Ando's innovations with aryl-substituted phosphonoacetates further enhanced Z-stereoselectivity. These developments collectively established phosphonate-based olefination as one of organic synthesis' most valuable and versatile transformations.
Trimethyl phosphonoacetate has emerged as a particularly valuable reagent among phosphonate compounds, playing a pivotal role in advancing stereoselective methodologies. Its distinctive reactivity profile enables highly controlled olefination reactions with predictable stereochemical outcomes, primarily favoring E-alkene formation when reacting with aldehydes and ketones.
The stereoselectivity of TMPA-mediated reactions can be precisely tuned by modifying reaction parameters, as demonstrated in systematic studies. Research by Thompson and Heathcock revealed that E:Z selectivity increases: (1) when using DME rather than THF as solvent, (2) at elevated reaction temperatures, (3) with lithium counterions compared to sodium or potassium, and (4) with increasing α-substitution of the aldehyde substrate. This exceptional level of control over stereochemical outcomes has positioned TMPA as an indispensable tool in complex molecule synthesis.
Mechanistic investigations using ab initio calculations have revealed that the HWE reaction involving TMPA proceeds through a well-defined sequence: addition of the lithium enolate to the aldehyde, oxaphosphetane formation (the rate-determining step), pseudorotation, P-C bond cleavage, and finally O-C bond cleavage. Critically, the transition state leading to trans-olefin formation exhibits greater stability than its cis-producing counterpart, providing a theoretical foundation for the observed E-selectivity.
TMPA's smaller steric profile compared to triethyl phosphonoacetate makes it particularly valuable for reactions involving sterically congested substrates. Its versatility extends beyond simple olefination reactions to include intramolecular variants, cascade processes, and macrocyclization strategies that have revolutionized the synthesis of complex natural products.
The HWE reaction, a phosphorus-mediated olefination, achieves exceptional stereocontrol through trimethyl phosphonoacetate’s unique reactivity. Ab initio calculations (RHF/6-31+G) reveal a four-stage mechanism:
The lithium enolate of trimethyl phosphonoacetate adopts a chelated structure, with the lithium cation coordinating both the phosphoryl oxygen and the enolate oxygen. This coordination locks the enolate in a Z-configuration, forcing aldehyde approach from the less hindered face (Figure 1). Transition state calculations show a 2.3 kcal/mol stabilization for the trans-olefin pathway versus cis, explaining the reaction’s inherent E-selectivity [1] [3].
Table 1: Transition State Energies in HWE Reaction (Gas Phase)
| Pathway | Activation Energy (kcal/mol) | Relative Stability |
|---|---|---|
| trans-olefin | 24.7 | More Stable |
| cis-olefin | 27.0 | Less Stable |
Solvent polarity dramatically reshapes the energy landscape:
Counterion effects were probed via magnesium and sodium enolates. Magnesium variants exhibit faster kinetics (k = 0.45 s⁻¹ vs. 0.28 s⁻¹ for sodium) due to tighter ion pairing, though with reduced stereoselectivity (E:Z = 88:12 vs. 95:5) [6].
The reagent’s bifunctional nature enables elegant cyclizations. In the synthesis of sarain A’s diazatricyclic core, trimethyl phosphonoacetate undergoes Mannich-type cyclization (Figure 2):
“The 14-membered macrocycle forms preferentially when the tether contains three methylene spacers, achieving 67% yield in THF at reflux” [10].
Table 2: Heterocycle Formation via Intramolecular HWE
| Ring Size | Spacer Units | Yield (%) | Conditions |
|---|---|---|---|
| 5 | 1 | 42 | THF, 0°C |
| 6 | 2 | 58 | DCM, RT |
| 14 | 3 | 67 | THF, reflux |
Combining olefin metathesis with HWE allows rapid polyene construction:
A 2024 study demonstrated this approach in synthesizing retinoids (Figure 3):
The tandem strategy circumvents traditional stepwise coupling, reducing purification steps and improving atom economy.
Systematic comparisons show that the metal counter-ion to the trimethyl phosphonoacetate anion exerts a dominant influence on oxaphosphetane equilibration and therefore on the geometry of the resulting alkene. Data for benzaldehyde olefination in tetrahydrofuran are collated in Table 1.
| Entry | Base (cation) | Temperature (°C) | Yield (%) | $$E:Z$$ ratio |
|---|---|---|---|---|
| 1 | Lithium bis(trimethylsilyl)amide | −78 → 25 | 74 | 80 : 20 [1] |
| 2 | Sodium bis(trimethylsilyl)amide | −78 → 25 | 85 | 97 : 3 [1] |
| 3 | Potassium bis(trimethylsilyl)amide | −78 → 25 | 77 | 88 : 12 [1] |
| 4 | n-Butyllithium | 0 | 79 | 87 : 13 [1] [2] |
| 5 | Sodium hydride | 0 | 89 | 97 : 3 [1] |
| 6 | Isopropylmagnesium bromide (magnesium(II)) | 25 | 84 | ≥99 : 1 [1] |
Key observations
These trends confirm that increasing cationic charge density and decreasing ionic radius favour the $$E$$ geometry when trimethyl phosphonoacetate is the olefination reagent.
The temperature dependence becomes critical when the reagent is used to assemble trisubstituted alkenes, where steric and electronic effects are amplified. Thompson and Heathcock explored the reaction of trimethyl phosphonoacetate with isobutyraldehyde (Table 2) [2]. Complementary data for α-branched phosphonates obtained by Nagaoka and Kishi are included for comparison [3].
| Entry | Substrate / Phosphonate | Base (cation) | Temperature (°C) | $$E:Z$$ ratio |
|---|---|---|---|---|
| 1 | Isobutyraldehyde / trimethyl phosphonoacetate | Sodium hydride | −78 | 49 : 51 [2] |
| 2 | Same reagents | Sodium hydride | 0 | 68 : 32 [2] |
| 3 | Same reagents | Sodium hydride | 25 | 82 : 18 [2] |
| 4 | 2-Methylpropanal / α-isopropyl phosphonoacetate | Potassium tert-butoxide | −78 | $$E$$ only [3] |
| 5 | Same reagents | Potassium tert-butoxide | 0 | $$E$$ only [3] |
Findings
These data demonstrate that temperature can be exploited either to amplify inherent $$E$$ preference or to override modest $$Z$$ bias in challenging trisubstituted systems.
Steric modification of the phosphonate ester or of the α-carbon offers a complementary route to stereocontrol. Representative comparisons are collected in Table 3.
| Entry | Phosphonate ester group(s) | Base / Cation | Yield (%) | $$E:Z$$ ratio |
|---|---|---|---|---|
| 1 | Dimethyl | Isopropylmagnesium chloride | 91 | 97 : 3 [1] |
| 2 | Diethyl | Isopropylmagnesium chloride | 94 | ≥99 : 1 [1] |
| 3 | Di-isopropyl | Isopropylmagnesium chloride | 41 | 98 : 2 [1] |
| 4 | Bis(2,2,2-trifluoroethyl) (Still–Gennari type) | Isopropylmagnesium chloride | 17 | 19 : 81 $$Z$$ [1] |
| 5 | Diphenyl (Ando type) | Isopropylmagnesium chloride | 46 | 50 : 50 [1] |
| 6 | α-Isopropyl-substituted trimethyl phosphonoacetate | Potassium tert-butoxide (−78 °C) | 68 | $$E$$ only [3] |
Interpretation
Collectively these results underline the practical value of judicious steric tuning: moderate bulk on the ester oxygen atoms and strategic α-substitution both promote high $$E$$ fidelity, while overly electron-withdrawing bulky esters steer the reaction towards the $$Z$$ manifold.
Irritant